molecular formula C12H7NOS B1613840 3-(3-Cyanobenzoyl)thiophene CAS No. 861224-01-3

3-(3-Cyanobenzoyl)thiophene

Cat. No. B1613840
CAS RN: 861224-01-3
M. Wt: 213.26 g/mol
InChI Key: RQKCISKXZLAQIC-UHFFFAOYSA-N
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Description

3-(3-Cyanobenzoyl)thiophene, also known as CBT, is an aromatic thiophene derivative with a wide range of applications in the fields of science and technology. It is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. CBT has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It has also been used in the production of electronic materials, such as conductive polymers and organic semiconductors.

Scientific Research Applications

Antitumor Evaluation

3-(3-Cyanobenzoyl)thiophene derivatives have been explored for their potential in antitumor applications. A study involved synthesizing various heterocyclic compounds derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene, showing significant inhibitory effects in vitro on human cancer cell lines such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. These findings suggest a valuable role for these compounds in cancer treatment research (Shams et al., 2010).

Pyrolysis Mechanism Study

The pyrolysis mechanism of thiophene derivatives, such as 3-ethynylebenzo[b]thiophene, a significant intermediate in thiophene pyrolysis, was investigated using density function theory. This study provides insights into the thermal stability and reaction pathways of these compounds, which is crucial for understanding their behavior in various chemical processes (Li et al., 2021).

Synthesis Methodologies

Research has focused on developing efficient synthesis methodologies for benzo[b]thiophene derivatives, including those involving this compound. For instance, a study proposed a method for the synthesis of 2-arylbenzo[b]thiophenes with heteroatoms at the 3-positions from the benzo[b]thiophene core. These methodologies are significant for creating novel structures of biological interest (David et al., 2005).

Antimicrobial Activities

In the search for new classes of antibiotics, 3-halobenzo[b]thiophene derivatives were synthesized and tested for antimicrobial activities. The compounds exhibited low minimum inhibitory concentrations against Gram-positive bacteria and yeast, indicating their potential as antibacterial and antifungal agents (Masih et al., 2021).

Biochemical Analysis

Biochemical Properties

3-(3-Cyanobenzoyl)thiophene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiophene derivatives, including this compound, have been shown to exhibit interactions with enzymes involved in oxidative stress responses and metabolic pathways . These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been reported to inhibit the growth of tumor cells by interfering with cell cycle progression and inducing apoptosis . Additionally, this compound may affect cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiophene derivatives have been shown to inhibit kinases, which are crucial for cell signaling and proliferation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that thiophene derivatives can undergo degradation over time, leading to changes in their biochemical activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses may exhibit therapeutic effects, while high doses can lead to toxicity and adverse effects. For example, thiophene derivatives have been shown to exhibit dose-dependent anti-inflammatory and anticancer activities . At higher doses, these compounds may cause liver and kidney toxicity, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For instance, thiophene derivatives have been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity . For example, thiophene derivatives have been shown to interact with membrane transporters, facilitating their uptake and distribution within cells.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, thiophene derivatives have been observed to localize in the nucleus, where they can interact with DNA and regulatory proteins to modulate gene expression.

properties

IUPAC Name

3-(thiophene-3-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NOS/c13-7-9-2-1-3-10(6-9)12(14)11-4-5-15-8-11/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKCISKXZLAQIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)C2=CSC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641828
Record name 3-(Thiophene-3-carbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

861224-01-3
Record name 3-(Thiophene-3-carbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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